![molecular formula C12H14N2O2 B1318109 Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 84060-09-3](/img/structure/B1318109.png)
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Übersicht
Beschreibung
“Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a compound that has been evaluated for its antihypertensive activity . It is a part of a series of 4’-substituted spiro compounds .
Synthesis Analysis
The basic ring system of “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” was prepared in one step by condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone . After deprotection, the resulting compound was condensed with epoxides or alkyl halides to furnish the title compounds .
Chemical Reactions Analysis
When “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” derivatives were treated with POCl_3, they yielded 1,2,3,4-tetrahydro-2,9-diazaphenanthrene derivatives through a novel rearrangement . The reaction is suggested to proceed via the formation of an isocyanate by dehydrative cleavage of the oxazinone ring with POCl_3 .
Wirkmechanismus
Mode of Action
It is known that the compound undergoes a unique spirocyclization reaction . This involves the addition of the SH group of o-aminothiophenol to the carbon atom in the 3a position of hetereno[e]pyrrole-2,3-diones . The amino group then attacks the lactone C4=O group .
Pharmacokinetics
The compound has a predicted boiling point of 6281±550 °C, a predicted density of 157±01 g/cm3, and a predicted pKa of 1275±040 .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Safety and Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one" . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Zukünftige Richtungen
Based on the available information, future research could focus on further elucidating the structure-activity relationships in the series of 4’-substituted spiro compounds . Additionally, more research could be conducted to understand the central and peripheral mechanisms of action of the most active compound .
Eigenschaften
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBGKMFTPUSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516510 | |
| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
CAS RN |
84060-09-3 | |
| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What sparked the interest in Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives as potential antihypertensive agents?
A1: Researchers were initially drawn to the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold due to its potential to interact with various biological targets involved in blood pressure regulation. The presence of both a piperidine ring and a benzoxazine moiety within the structure offered possibilities for diverse substitutions and subsequent modulation of pharmacological activity.
Q2: How do structural modifications on the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold influence its antihypertensive activity?
A2: Studies exploring structure-activity relationships (SAR) revealed that modifications at the 4'-position of the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one ring system significantly impact antihypertensive activity [, ]. For instance, introducing a (2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl) substituent at the 4'-position resulted in a compound (dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) with notable antihypertensive effects in spontaneously hypertensive rats (SHR) []. Further research investigated modifications around this lead compound to elucidate the key structural features responsible for its activity.
Q3: What are the potential mechanisms of action of these compounds in lowering blood pressure?
A3: While the precise mechanisms of action remain under investigation, preliminary findings suggest that compounds like dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one may exert their antihypertensive effects through a combination of central and peripheral mechanisms []. This suggests interactions with multiple pathways involved in blood pressure regulation, potentially offering therapeutic advantages.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




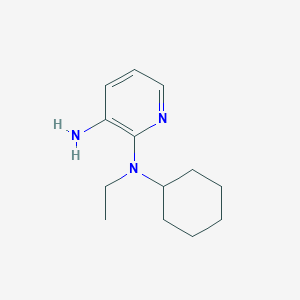


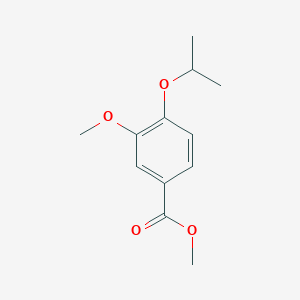

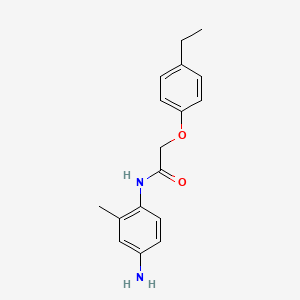
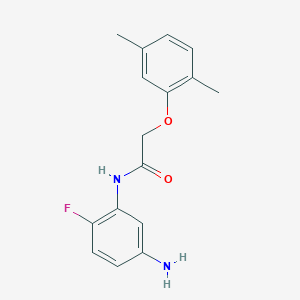
![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
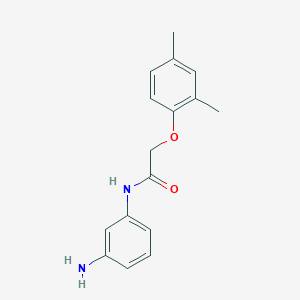
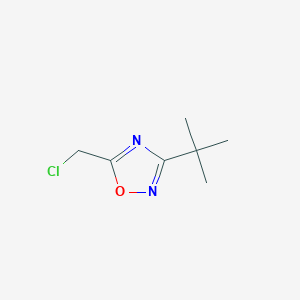
![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)